molecular formula C18H17N5O2S B6072640 N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide

N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide

货号 B6072640
分子量: 367.4 g/mol
InChI 键: SQJZBVORRLPXDI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide, also known as PTC-209, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. PTC-209 has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. In

作用机制

N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide exerts its anti-cancer effects by inhibiting the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. BMI-1 is a member of the polycomb group of proteins, which are involved in the regulation of gene expression. BMI-1 has been shown to be overexpressed in various types of cancer, and its overexpression is associated with poor prognosis and resistance to therapy.
Biochemical and Physiological Effects:
N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to inhibit the self-renewal of cancer stem cells by reducing the expression of BMI-1. This leads to a decrease in the expression of stem cell-associated genes and an increase in the expression of differentiation-associated genes. N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments.

实验室实验的优点和局限性

One of the advantages of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is its specificity for BMI-1, which makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide is its poor solubility, which can make it difficult to administer in vivo. Another limitation is the potential for off-target effects, which can lead to unwanted side effects.

未来方向

There are several future directions for the development of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide as a cancer therapeutic. One direction is the development of more potent and selective BMI-1 inhibitors. Another direction is the identification of biomarkers that can predict response to N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide treatment. Additionally, the combination of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide with other cancer therapies, such as immunotherapy, is an area of active investigation.

合成方法

The synthesis of N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the condensation of 3-(1H-pyrazol-1-yl)aniline with 1-(1,3-thiazol-4-yl)propane-1,3-dione to form the intermediate product. This intermediate is then reacted with proline amide to form the final product, N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide.

科学研究应用

N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has been shown to inhibit the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation, maintenance, and recurrence. N-[3-(1H-pyrazol-1-yl)phenyl]-1-(1,3-thiazol-4-ylcarbonyl)prolinamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.

属性

IUPAC Name

N-(3-pyrazol-1-ylphenyl)-1-(1,3-thiazole-4-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c24-17(16-6-2-8-22(16)18(25)15-11-26-12-19-15)21-13-4-1-5-14(10-13)23-9-3-7-20-23/h1,3-5,7,9-12,16H,2,6,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJZBVORRLPXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CSC=N2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。